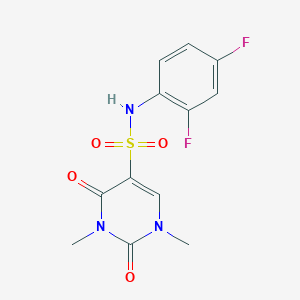![molecular formula C24H25FN4O2 B2515845 N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1396568-60-7](/img/structure/B2515845.png)
N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide is a novel chemical entity that is likely to possess interesting biological properties based on the structural features it shares with other compounds in the literature. For instance, compounds with pyrimidine moieties and substituted phenyl groups have been studied for various biological activities, including anti-proliferative and analgesic properties . The presence of a piperidine ring is also notable, as piperidine derivatives have been explored for their anti-angiogenic and DNA cleavage activities .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of specific amines with other chemical entities to form the desired pyrimidine and piperidine structures. For example, the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide was achieved through reactions characterized by NMR, FT-IR, and MS, and confirmed by X-ray structural analysis . Similarly, the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides involved the condensation of aminopyridine with triethyl methanetricarboxylate . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using techniques like NMR, FT-IR, MS, and X-ray diffraction. The crystal structure can be optimized using DFT calculations to compare with experimental data, ensuring the accuracy of the synthesized structure . The molecular docking studies can also be performed to predict the binding mode of the compound with biological targets, as seen in the study of the compound's interaction with PI3Kγ .
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from studies on similar molecules. For instance, the methylation of the pyridine moiety in related compounds has been explored to enhance biological properties such as analgesic effects . The introduction of various substituents on the phenyl ring can significantly affect the compound's biological activity, suggesting that the compound may also undergo similar chemical modifications to fine-tune its properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their solubility, melting points, and stability. The presence of functional groups like the methoxy group and the fluorine atom can influence these properties. The electron-donating and withdrawing nature of these substituents can also affect the compound's biological activity, as seen in the study of anti-angiogenic and DNA cleavage activities of piperidine derivatives .
Applications De Recherche Scientifique
Cancer Research and Kinase Inhibition : Compounds with similar structures have been explored for their potential as kinase inhibitors, showing efficacy in cancer models. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, making them candidates for phase I clinical trials (Schroeder et al., 2009).
Anti-Angiogenic and DNA Cleavage Studies : Novel derivatives with structural similarities have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis using models like the chick chorioallantoic membrane (CAM) model and their DNA cleavage abilities, indicating potential as anticancer agents due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Neuroscience and Receptor Study : Fluorinated derivatives of compounds have been used as molecular imaging probes to study receptor densities in conditions such as Alzheimer's disease, providing insights into the neurochemical changes associated with the disease and its progression (Kepe et al., 2006).
Metabolism and Pharmacokinetics : Research into the metabolism of antineoplastic tyrosine kinase inhibitors in patients, such as chronic myelogenous leukemia, helps understand the metabolic pathways, aiding in the optimization of therapeutic strategies (Gong et al., 2010).
Molecular Imaging and PET Tracers : Studies have been conducted to develop and evaluate fluorine-18-labeled compounds as PET tracers for imaging serotonin 5-HT1A receptors in humans, providing valuable tools for psychiatric and neurological research (Choi et al., 2015).
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-16-3-6-19(13-21(16)25)28-24(30)18-9-11-29(12-10-18)23-14-22(26-15-27-23)17-4-7-20(31-2)8-5-17/h3-8,13-15,18H,9-12H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARSQIUXOCTYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

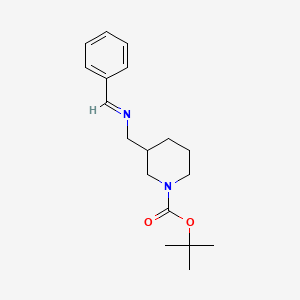
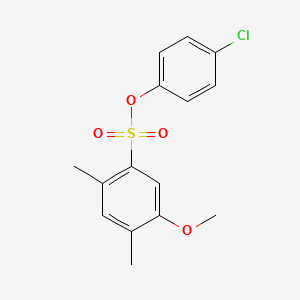

![(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2515765.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)

![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)
![2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515774.png)
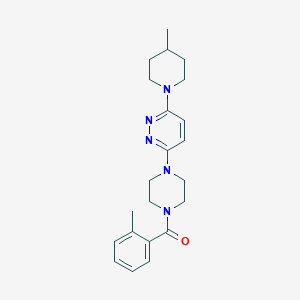
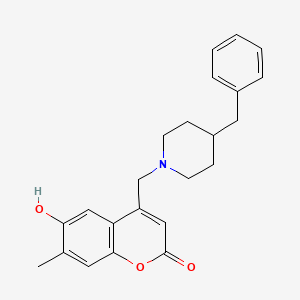
![N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2515779.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2515780.png)
![(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride](/img/structure/B2515783.png)
